Roxindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

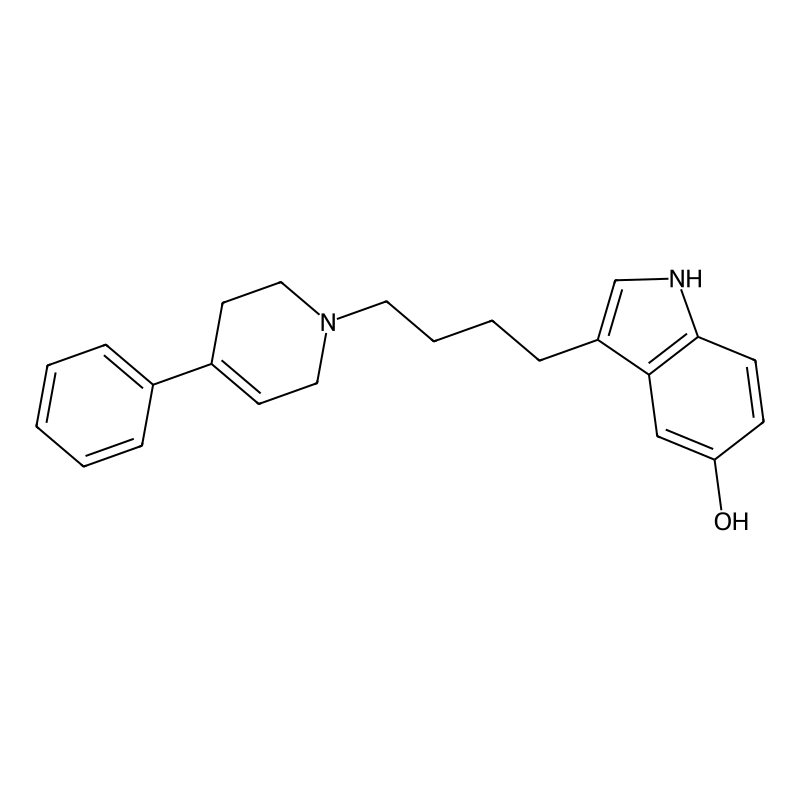

Roxindole, also known as EMD-49980, is a compound primarily recognized for its dopaminergic and serotonergic activity. It was originally developed by Merck KGaA for the treatment of schizophrenia but later showed potential in treating depression and anxiety disorders due to its rapid antidepressant effects. The molecular formula of Roxindole is C23H26N2O, with a molecular weight of approximately 346.47 g/mol. It is classified as an achiral compound with no defined stereocenters .

- Dopamine Receptor Agonism: Roxindole selectively activates presynaptic dopamine receptors.

- Serotonin Uptake Inhibition: It inhibits the reuptake of serotonin, enhancing its availability in the synaptic cleft.

- 5-HT1A Agonism: Roxindole acts as an agonist at the 5-HT1A receptor, contributing to its anxiolytic properties .

Roxindole's biological activity is characterized by its dual action on both dopaminergic and serotonergic systems. Its primary pharmacological effects include:

- Antidepressant Activity: Roxindole has been found to produce rapid antidepressant effects, making it a candidate for treating major depressive disorder.

- Anxiolytic Effects: The compound exhibits properties that can reduce anxiety symptoms.

- Modulation of Psychotic Symptoms: Although its antipsychotic efficacy is modest, it has been investigated for managing symptoms associated with schizophrenia .

Several synthesis methods have been developed for Roxindole, focusing on efficiency and yield. Notable methods include:

- Phase-Transfer Catalyzed Reaction: This method involves the reaction of gamma-butyrolactone with 5-methoxyindole, resulting in the formation of indolylbutyric acid as a key intermediate .

- Addition of Succinic Anhydride: A more straightforward synthetic route involves adding succinic anhydride to 5-methoxyindolylmagnesium bromide, simplifying the construction process compared to previous methods .

- Traditional Organic Synthesis: Conventional organic synthesis techniques have also been applied, though they may be less efficient than newer methods.

Roxindole has been explored for various therapeutic applications:

- Antidepressant Therapy: Due to its rapid onset of action in alleviating depressive symptoms.

- Anxiolytic Treatment: Effective in reducing anxiety levels in clinical settings.

- Potential Use in Schizophrenia Management: Although clinical development was discontinued due to modest efficacy, it remains a subject of research for alternative treatments .

Roxindole has been studied for its interactions with various neurotransmitter systems:

- Dopaminergic System: It shows preferential action at D2-like receptors and acts as a partial agonist at D3 receptors.

- Serotonergic System: Inhibits serotonin uptake and exhibits antagonistic effects on 5-HT2A receptors .

- Behavioral Studies: Animal studies indicate that Roxindole affects thermoregulation and exploratory behavior, providing insights into its central nervous system activity .

Roxindole shares pharmacological properties with several other compounds. Below are some similar compounds along with a brief comparison highlighting Roxindole's uniqueness:

| Compound | Primary Action | Unique Features |

|---|---|---|

| Aripiprazole | Dopamine receptor partial agonist | Unique mechanism involving D2 receptor stabilization. |

| Quetiapine | Antipsychotic and antidepressant | Broad receptor profile affecting multiple neurotransmitters. |

| Buspirone | Anxiolytic | Primarily acts on serotonin receptors without significant dopaminergic activity. |

| Sertraline | Selective serotonin reuptake inhibitor | Focused on serotonin pathways without dopaminergic effects. |

Roxindole's unique combination of dopaminergic agonism and serotonergic inhibition distinguishes it from these compounds, particularly in its rapid antidepressant effects .

Receptor Binding Properties

Dopaminergic Receptor Affinity (Dopamine D2, Dopamine D3, Dopamine D4)

Roxindole exhibits high affinity binding to dopaminergic receptors with distinct selectivity patterns across the dopamine D2-like receptor family [1] [2] [3]. The compound demonstrates exceptional binding affinity for dopamine D3 receptors with a Ki value of 1.17 nanomolar, representing the highest affinity among all dopaminergic receptor subtypes examined [2]. At dopamine D2 receptors, roxindole displays high affinity binding with a Ki value of 2.82 nanomolar [1] [2]. The binding affinity for dopamine D4 receptors is moderately high, with a Ki value of 5.89 nanomolar [2] [3].

The binding profile reveals a hierarchical affinity pattern: dopamine D3 > dopamine D2 > dopamine D4 [2]. This selectivity pattern is particularly notable as roxindole demonstrates greater than 20-fold selectivity for dopamine D3 receptors compared to dopamine D2 and dopamine D4 receptors in functional assays measuring guanosine 5'-triphosphate binding [2]. The compound exhibits preferential binding to presynaptic dopamine D2 autoreceptors over postsynaptic dopamine D2 receptors, contributing to its unique pharmacological profile [1] [4] [5].

Radioligand binding studies using recombinant human dopamine receptors have confirmed these affinity values, with pKi values of 8.55, 8.93, and 8.23 for dopamine D2, dopamine D3, and dopamine D4 receptors, respectively [2] [3]. The binding kinetics demonstrate that roxindole exhibits saturable, reversible binding to all three dopaminergic receptor subtypes [2].

Serotonergic Receptor Interactions (5-HT1A, 5-HT1B, 5-HT1D)

Roxindole demonstrates exceptionally high affinity for serotonin 5-HT1A receptors with a Ki value of 0.380 nanomolar, representing the highest binding affinity among all receptor subtypes examined [1] [2] [3]. This ultra-high affinity binding translates to a pKi value of 9.42, indicating nanomolar potency at this receptor subtype [2] [3]. The binding affinity for 5-HT1A receptors exceeds that of classical 5-HT1A receptor ligands and represents a key component of roxindole's multimodal pharmacological profile [2] [6].

At serotonin 5-HT1B receptors, roxindole exhibits modest binding affinity with a pKi value of 6.00, corresponding to micromolar-range binding [2] [3]. Similarly, at serotonin 5-HT1D receptors, the compound demonstrates moderate binding affinity with a pKi value of 7.05 [2] [3]. These moderate affinities for 5-HT1B and 5-HT1D receptors indicate that roxindole's primary serotonergic activity is mediated through 5-HT1A receptors rather than these receptor subtypes [2] [7].

Functional binding studies using Chinese hamster ovary cells expressing recombinant human serotonin receptors have confirmed that roxindole exhibits high specificity for 5-HT1A receptors, with binding reaching equilibrium within 10-15 minutes [2]. The rank order of binding potency at serotonin receptor subtypes follows the pattern: 5-HT1A >> 5-HT1D > 5-HT1B [2] [6].

Comparative Receptor Binding Profiles

The comparative receptor binding analysis reveals that roxindole possesses a unique dual dopaminergic-serotonergic binding profile that distinguishes it from conventional antipsychotic and antidepressant medications [1] [2]. Among dopaminergic receptors, the compound exhibits preferential binding to dopamine D3 receptors (Ki = 1.17 nanomolar) followed by dopamine D2 receptors (Ki = 2.82 nanomolar) and dopamine D4 receptors (Ki = 5.89 nanomolar) [2].

When comparing serotonergic versus dopaminergic binding affinities, roxindole demonstrates the highest overall binding affinity for 5-HT1A receptors (Ki = 0.380 nanomolar), which exceeds the binding affinity for any dopaminergic receptor subtype [2]. This binding hierarchy establishes 5-HT1A receptors as the primary high-affinity target, followed by dopamine D3 and dopamine D2 receptors [2].

Cross-receptor selectivity studies indicate that roxindole exhibits greater than 100-fold selectivity for its primary targets (5-HT1A, dopamine D2, and dopamine D3 receptors) compared to other monoaminergic receptors, including dopamine D1 receptors, alpha-adrenergic receptors, and muscarinic receptors [1] [8] [9]. The compound shows minimal binding affinity for serotonin 5-HT2A receptors, distinguishing it from atypical antipsychotic drugs that typically exhibit high 5-HT2A receptor binding [10] [7].

Comparative analysis with reference compounds demonstrates that roxindole's binding profile is distinct from conventional dopamine agonists such as quinpirole and apomorphine, particularly in its high 5-HT1A receptor affinity and autoreceptor selectivity [2] [5]. The compound's binding profile also differs significantly from serotonin reuptake inhibitors, which typically lack direct receptor binding activity [11] [12].

Mechanism of Action

Dopamine Autoreceptor Agonism

Roxindole functions as a selective dopamine autoreceptor agonist with preferential activity at presynaptic dopamine D2 receptors located on dopaminergic nerve terminals [1] [4] [5]. The compound exhibits autoreceptor selectivity through its ability to inhibit dopamine release and synthesis at low concentrations while producing minimal effects on postsynaptic dopamine receptors [4] [5]. This selectivity is achieved through roxindole's partial agonist activity at dopamine D2 receptors, with particularly low intrinsic activity (approximately 10.5% efficacy relative to dopamine) at postsynaptic sites [2] [13].

The autoreceptor agonism mechanism involves binding to presynaptic dopamine D2 receptors, which leads to activation of inhibitory G-protein pathways that suppress adenylyl cyclase activity and reduce intracellular cyclic adenosine monophosphate levels [1] [4]. This biochemical cascade results in decreased tyrosine hydroxylase activity, reduced dopamine synthesis, and diminished vesicular dopamine release [4] [14]. The compound's selectivity for autoreceptors over postsynaptic receptors is attributed to differences in receptor reserve and coupling efficiency between presynaptic and postsynaptic dopamine D2 receptor populations [5] [15].

Electrophysiological studies have demonstrated that roxindole reduces the firing rate of dopaminergic neurons in the substantia nigra and ventral tegmental area through activation of somatodendritic autoreceptors [4] [5]. This effect contributes to the overall reduction in dopaminergic transmission achieved through the dual presynaptic and somatodendritic autoreceptor mechanisms [14] [16]. The temporal dynamics of autoreceptor activation show that roxindole produces sustained inhibition of dopamine release lasting several seconds to minutes following receptor activation [14].

Serotonin Reuptake Inhibition

Roxindole exhibits potent serotonin reuptake inhibition with an IC50 value of 1.4 nanomolar, placing it among the most potent serotonin reuptake inhibitors described in the literature [1] [11] [12]. The compound binds to the serotonin transporter and blocks the reuptake of serotonin from the synaptic cleft, leading to increased extracellular serotonin concentrations [11] [12] [7]. This mechanism contributes significantly to roxindole's antidepressant and anxiolytic properties observed in clinical trials [11].

The serotonin reuptake inhibition occurs through competitive binding to the serotonin transporter protein, preventing the normal clearance mechanism that terminates serotonergic neurotransmission [12] [7]. Unlike selective serotonin reuptake inhibitors, roxindole's reuptake inhibition is combined with direct receptor agonism at 5-HT1A receptors, creating a dual mechanism that may provide enhanced therapeutic efficacy [11] [12]. Pharmacological studies have confirmed that this reuptake inhibition is reversible and dose-dependent [7].

The potency of roxindole's serotonin reuptake inhibition exceeds that of many clinically used antidepressants, with an IC50 value that is approximately 10-fold more potent than fluoxetine and comparable to the most potent tricyclic antidepressants [12]. This high potency suggests that serotonin reuptake inhibition represents a primary mechanism of action rather than a secondary pharmacological effect [11] [12].

5-HT1A Receptor Partial Agonism

Roxindole functions as a high-affinity partial agonist at 5-HT1A receptors with an intrinsic activity of approximately 59.6% relative to serotonin [2] [17]. This partial agonism provides a mechanism for modulating serotonergic neurotransmission in a functionally selective manner, acting as an agonist under conditions of low endogenous serotonin activity and as a functional antagonist when endogenous serotonin levels are elevated [2] [18].

The 5-HT1A receptor partial agonism mechanism involves binding to both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in limbic brain regions [18] [17]. At presynaptic 5-HT1A autoreceptors, roxindole activation leads to decreased serotonin neuron firing rates and reduced serotonin release, similar to its effects on dopaminergic autoreceptors [17] [7]. At postsynaptic 5-HT1A receptors in areas such as the hippocampus and prefrontal cortex, the partial agonism provides anxiolytic and antidepressant effects [18] [17].

Functional studies using guanosine 5'-triphosphate binding assays have confirmed that roxindole activates 5-HT1A receptors with high potency and moderate intrinsic activity [2]. The partial agonist profile at 5-HT1A receptors is pharmacologically significant because it allows for therapeutic effects without the complete receptor activation that might lead to tolerance or receptor desensitization [17]. This mechanism contributes to the rapid onset of antidepressant effects observed with roxindole in clinical studies [11] [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

108050-82-4 (mono HCL)

119742-13-1 (mesylate)

119742-13-1 (mesylate salt/solvate)

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Maj J, Kolodziejczyk K, Rogóz Z, Skuza G. Roxindole, a potential antidepressant. I. Effect on the dopamine system. J Neural Transm (Vienna). 1996;103(5):627-41. PubMed PMID: 8811507.

3: Seyfried CA, Bartoszyk GD. Sensitivity of dopamine D2 receptors following long-term treatment with roxindole. Eur J Pharmacol. 1994 May 12;257(1-2):67-72. PubMed PMID: 7915991.

4: Gründer G, Wetzel H, Hillert A, Jochum E, Hiemke C, Benkert O. The neuroendocrinological profile of roxindole, a dopamine autoreceptor agonist, in schizophrenic patients. Psychopharmacology (Berl). 1995 Feb;117(4):472-8. PubMed PMID: 7604150.

5: Seyfried CA, Adam G. Studies on the interaction of roxindole with brain monoamine oxidases and dopaminergic neurones in vitro and in vivo. Pharmacol Toxicol. 1994 Jun;74(6):314-20. PubMed PMID: 7937563.

6: Gründer G, Wetzel H, Hammes E, Benkert O. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression. Psychopharmacology (Berl). 1993;111(1):123-6. PubMed PMID: 7870927.

7: Kasper S, Fuger J, Zinner HJ, Bäuml J, Möller HJ. Early clinical results with the neuroleptic roxindole (EMD 49,980) in the treatment of schizophrenia--an open study. Eur Neuropsychopharmacol. 1992 Mar;2(1):91-5. PubMed PMID: 1353388.

8: Maj J, Kołodziejczyk K, Rogóz Z, Skuza G. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system. Pharmacopsychiatry. 1997 Mar;30(2):55-61. PubMed PMID: 9131725.

9: Bartoszyk GD, Harting J, Minck KO. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist. J Pharmacol Exp Ther. 1996 Jan;276(1):41-8. PubMed PMID: 8558454.

10: Csende F. A simple procedure for synthesis of roxindole, a dopamine D2-receptor agonist. Arch Pharm (Weinheim). 2001 Jul;334(7):253-4. PubMed PMID: 11512277.

11: Ninan I, Kulkarni SK. Involvement of dopamine D2 and 5-HT1A receptors in roxindole-induced antinociception. Indian J Exp Biol. 1999 Mar;37(3):234-7. PubMed PMID: 10641151.

12: Wiedemann K, Kellner M. Endocrine characterization of the new dopamine autoreceptor agonist roxindole. Exp Clin Endocrinol. 1994;102(4):284-8. PubMed PMID: 7813599.

13: Wetzel H, Hillert A, Gründer G, Benkert O. Roxindole, a dopamine autoreceptor agonist, in the treatment of positive and negative schizophrenic symptoms. Am J Psychiatry. 1994 Oct;151(10):1499-502. PubMed PMID: 7916543.

14: Lange JH, de Jong JC, Sanders HJ, Visser GM, Kruse CG. A straightforward synthetic approach for roxindole. Bioorg Med Chem Lett. 1999 Apr 5;9(7):1055-6. PubMed PMID: 10230639.

15: Newman-Tancredi A, Cussac D, Audinot V, Nicolas JP, De Ceuninck F, Boutin JA, Millan MJ. Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D(2)-like receptor and alpha(1)/alpha(2)-adrenoceptor. J Pharmacol Exp Ther. 2002 Nov;303(2):805-14. PubMed PMID: 12388667.

16: Benkert O, Gründer G, Wetzel H. Dopamine autoreceptor agonists in the treatment of schizophrenia and major depression. Pharmacopsychiatry. 1992 Nov;25(6):254-60. Review. PubMed PMID: 1362997.

17: Benkert O, Müller-Siecheneder F, Wetzel H. Dopamine agonists in schizophrenia: a review. Eur Neuropsychopharmacol. 1995;5 Suppl:43-53. Review. PubMed PMID: 8775758.

18: Wetzel H, Benkert O. Dopamine autoreceptor agonists in the treatment of schizophrenic disorders. Prog Neuropsychopharmacol Biol Psychiatry. 1993 Jul;17(4):525-40. Review. PubMed PMID: 8103233.

19: Willner P. The mesolimbic dopamine system as a target for rapid antidepressant action. Int Clin Psychopharmacol. 1997 Jul;12 Suppl 3:S7-14. Review. PubMed PMID: 9347387.

20: Brüss M, Bühlen M, Erdmann J, Göthert M, Bönisch H. Binding properties of the naturally occurring human 5-HT1A receptor variant with the Ile28Val substitution in the extracellular domain. Naunyn Schmiedebergs Arch Pharmacol. 1995 Oct;352(4):455-8. PubMed PMID: 8532077.